Unique Binding Mode Defined by 2-Ethoxy Motif in Hsp90 Co-Crystal Structure
The 2-ethoxy substituent on the pyrido[4,3-d]pyrimidine scaffold, which is the core of the target compound, plays a pivotal role in protein-ligand binding. In the co-crystal structure of the advanced Hsp90 inhibitor complex (PDB ID: 5GGZ), the ligand (2,4-dihydroxy-5-isopropylphenyl)-(2-ethoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone exhibits an unusual binding mode distinct from other scaffold inhibitors [1]. The 2-ethoxy group is embedded in a hydrophobic pocket and participates in unique interactions. For this series, the structure-activity relationship (SAR) optimization led to compound 73, which demonstrated potent in vitro activity and a significant antitumor effect in an HCT116 xenograft model in vivo without ocular toxicity [2]. This confirms that the 2-ethoxy group is not merely a solubility handle, but a critical pharmacophoric element contributing to both target binding and a favorable safety profile.
| Evidence Dimension | Protein-ligand binding mode and safety profile |
|---|---|
| Target Compound Data | The 2-ethoxy motif, present in the target building block, enables a unique binding mode in Hsp90. |
| Comparator Or Baseline | Other scaffold inhibitor-bound structures (e.g., classical resorcinol-based Hsp90 inhibitors) exhibit different interaction patterns. |
| Quantified Difference | Qualitative: The binding mode is described as 'unusual' and 'different from those of other scaffold inhibitor-bound structures'. Biological outcome: In vivo antitumor efficacy without ocular toxicity, a common Hsp90-related side effect. |
| Conditions | X-ray crystallography of Hsp90 N-terminal domain co-crystallized with an analog at 2.015 Å resolution. |
Why This Matters
Procurement of this specific building block provides the foundational substructure for this distinct binding mode, directly enabling the development of inhibitors that bypass resistances or side effects associated with other chemical series.
- [1] Lee, S.-J.; Han, B.-G.; Cho, J.-W.; Choi, J.-S.; Lee, J.; Song, H.-J.; Koh, J.-S.; Lee, B.-I. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE 2013, 8, e70358. (Referenced in PDB 5GGZ entry for binding mode comparison). View Source
- [2] Jiang, F.; Wang, H.-J.; Jin, Y.-H.; Zhang, Q.; Wang, Z.-H.; Jia, J.-M.; Liu, F.; Wang, L.; Bao, Q.-C.; Li, D.-D.; You, Q.-D.; Xu, X.-L. Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. J. Med. Chem. 2016, 59, 10498–10519. View Source
